molecular formula C16H23NO10 B8256475 beta-D-Glucosamine pentaacetate

beta-D-Glucosamine pentaacetate

Cat. No.: B8256475
M. Wt: 389.35 g/mol
InChI Key: OVPIZHVSWNOZMN-IBHBGHMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-Glucosamine pentaacetate is a derivative of N-acetylglucosamine, a monosaccharide derivative of glucose. It is characterized by the presence of five acetyl groups attached to the glucosamine molecule. This compound is known for its role in promoting the production of hyaluronic acid, a key component in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Glucosamine pentaacetate can be synthesized through the acetylation of beta-D-glucosamine. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the complete acetylation of the glucosamine molecule .

Industrial Production Methods: In industrial settings, the production of this compound involves similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucosamine pentaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta-D-Glucosamine pentaacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-Glucosamine pentaacetate involves its ability to promote the production of hyaluronic acid. This is achieved through the activation of specific enzymes and pathways involved in the biosynthesis of hyaluronic acid. The compound interacts with molecular targets such as hyaluronan synthase, leading to increased production and secretion of hyaluronic acid .

Comparison with Similar Compounds

  • Alpha-D-Glucosamine pentaacetate
  • Beta-D-Galactosamine pentaacetate
  • N-Acetyl-beta-D-glucosamine tetraacetate

Comparison: Beta-D-Glucosamine pentaacetate is unique due to its specific acetylation pattern, which influences its chemical reactivity and biological activity. Compared to alpha-D-glucosamine pentaacetate, the beta-anomer has different stereochemistry, affecting its interaction with enzymes and receptors. Beta-D-Galactosamine pentaacetate, while similar in structure, has different functional properties due to the presence of galactose instead of glucose .

Properties

IUPAC Name

[(4R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12?,13?,14?,15-,16?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIZHVSWNOZMN-IBHBGHMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1[C@H](C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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